4-Benzylthiomorpholine 1,1-Dioxide
Overview
Description
4-Benzylthiomorpholine 1,1-Dioxide is a chemical compound with the molecular formula C11H15NO2S . Its molecular weight is 225.31 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of 4-Benzylthiomorpholine 1,1-Dioxide is O=S1(=O)CCN(CC1)Cc2ccccc2 . The InChI is 1S/C11H15NO2S/c13-15(14)8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5H,6-10H2 .Physical And Chemical Properties Analysis
4-Benzylthiomorpholine 1,1-Dioxide is a solid at 20 degrees Celsius . It is soluble in acetone .Scientific Research Applications
Medicine: Therapeutic Agent Synthesis
4-Benzylthiomorpholine 1,1-Dioxide: is utilized in the synthesis of therapeutic agents. Its sulfone group and morpholine ring make it a valuable intermediate in creating compounds with potential pharmacological activities. It’s particularly useful in synthesizing molecules that exhibit anti-inflammatory and analgesic properties .
Materials Science: Polymer Modification
In materials science, this compound serves as a modifying agent for polymers. Its chemical structure can be incorporated into polymer chains to alter their physical properties, such as increasing thermal stability or enhancing material strength .
Environmental Science: Pollutant Degradation
Researchers are exploring the use of 4-Benzylthiomorpholine 1,1-Dioxide in environmental applications, particularly in the degradation of pollutants. Its reactive nature may help in breaking down harmful substances in the environment, thus reducing pollution .
Analytical Chemistry: Chromatography Standards
The compound is used in analytical chemistry as a standard in chromatographic analysis due to its well-defined properties. It helps in calibrating instruments and ensuring the accuracy of chromatographic methods .
Pharmacology: Drug Discovery
In pharmacology, 4-Benzylthiomorpholine 1,1-Dioxide plays a role in drug discovery. It’s a building block for the development of new drugs, especially for targeting neurological disorders due to its morpholine core, which is common in neuroactive drugs .
Industrial Applications: Chemical Manufacturing
Industrially, it’s used in the manufacturing of chemicals where it acts as an intermediate in various synthetic processes. Its stability under different conditions makes it a versatile compound in industrial chemistry .
Organic Synthesis: Sulfone Group Reactions
The sulfone group in 4-Benzylthiomorpholine 1,1-Dioxide is reactive, making it a useful reagent in organic synthesis. It can participate in various chemical reactions, providing pathways to synthesize complex organic molecules .
Biochemistry: Enzyme Inhibition Studies
Lastly, in biochemistry, this compound is studied for its potential as an enzyme inhibitor. By interacting with specific enzymes, it can help in understanding biochemical pathways and developing inhibitors for therapeutic use .
Safety and Hazards
Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Users should wear suitable protective equipment, prevent dispersion of dust, wash hands and face thoroughly after handling, use a local exhaust if dust or aerosol will be generated, and avoid contact with skin, eyes, and clothing .
properties
IUPAC Name |
4-benzyl-1,4-thiazinane 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-15(14)8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAMTQFKYUXQKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60312459 | |
Record name | 4-Benzylthiomorpholine 1,1-Dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60312459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylthiomorpholine 1,1-Dioxide | |
CAS RN |
26475-66-1 | |
Record name | 26475-66-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Benzylthiomorpholine 1,1-Dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60312459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 26475-66-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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